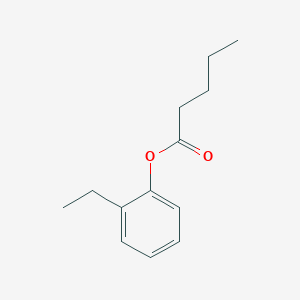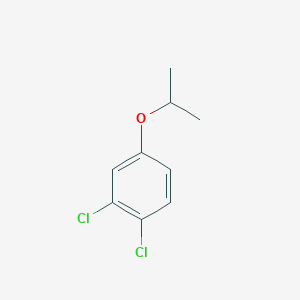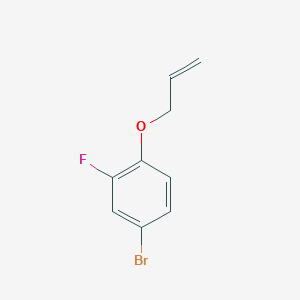
1-Bromo-4-allyloxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-allyloxy-3-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of fluorobenzene, where the fluorine atom is substituted at the 3-position, the bromine atom at the 1-position, and an allyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-allyloxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-fluoro-4-nitrobenzene with allyl alcohol in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-allyloxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-Bromo-4-allyloxy-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Intermediate in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-allyloxy-3-fluorobenzene exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium (II) complexes, followed by reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the allyloxy group.
4-Bromo-1-fluoro-2-(2-propen-1-yloxy)benzene: Another derivative with different substitution patterns.
Uniqueness: 1-Bromo-4-allyloxy-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an allyloxy group, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPYYEHPYKEALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate](/img/structure/B7946503.png)
![(6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B7946510.png)
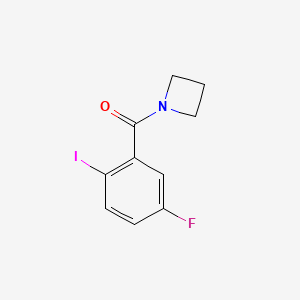
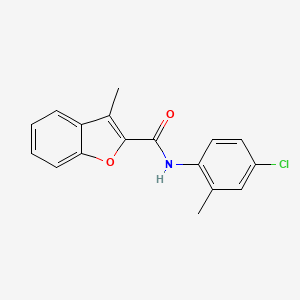
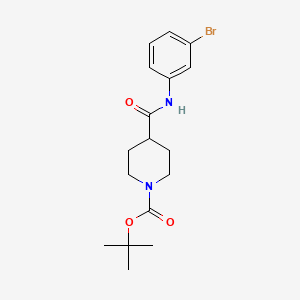
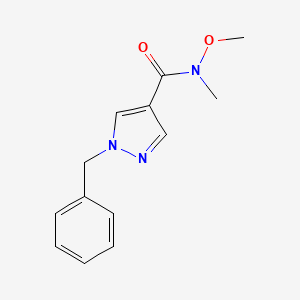
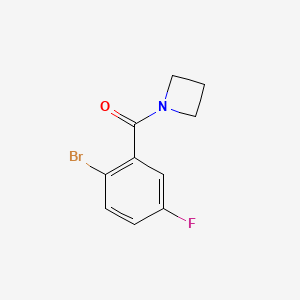
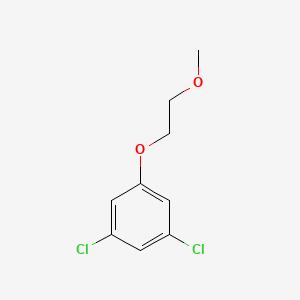

![(NE)-2-chloro-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7946555.png)

